REACTION_SMILES
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[CH3:16][O:17][c:18]1[cH:19][c:20]([NH2:21])[cH:22][cH:23][cH:24]1.[Cl:1][CH2:2][c:3]1[n:4][c:5]([CH3:8])[s:6][cH:7]1.[ClH:9].[K+:10].[K+:11].[O-:12][C:13]([O-:14])=[O:15].[O:25]=[CH:26][N:27]([CH3:28])[CH3:29]>>[CH2:2]([c:3]1[n:4][c:5]([CH3:8])[s:6][cH:7]1)[NH:21][c:20]1[cH:19][c:18]([O:17][CH3:16])[cH:24][cH:23][cH:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(N)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(CCl)cs1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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COc1cccc(NCc2csc(C)n2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |